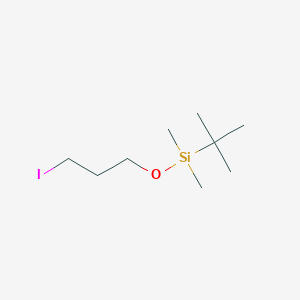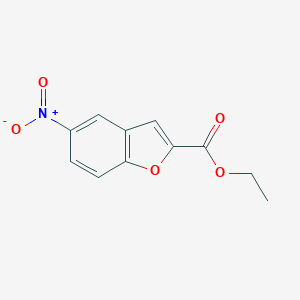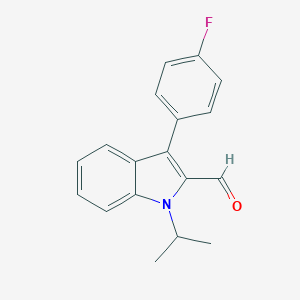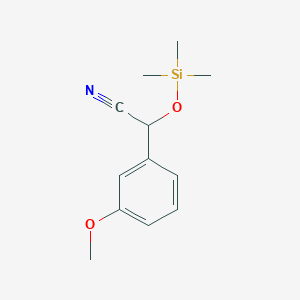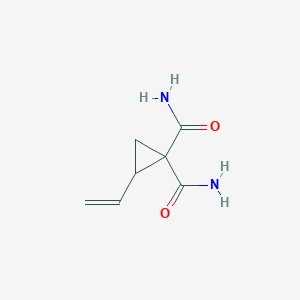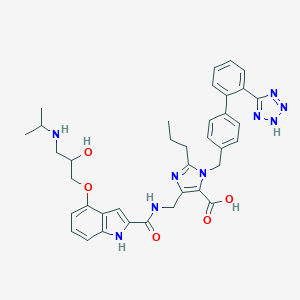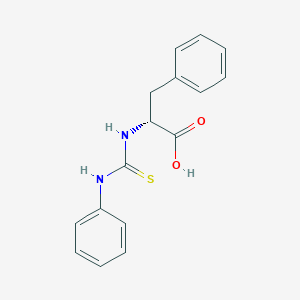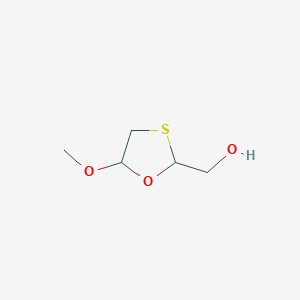
(5-Methoxy-1,3-oxathiolan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-1,3-oxathiolan-2-yl)methanol, commonly known as MEM, is a chemical compound that has been widely used in scientific research. It is a cyclic sulfite ester that has been found to possess unique properties, making it a valuable tool for various applications in chemistry and biology. In
Mécanisme D'action
The mechanism of action of MEM is not fully understood. However, it has been proposed that MEM acts as a sulfonating agent by reacting with nucleophilic groups, such as hydroxyl groups, to form sulfonate esters. This modification of the compound can alter its properties, such as its solubility and reactivity.
Effets Biochimiques Et Physiologiques
MEM has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase and acetylcholinesterase. MEM has also been found to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, MEM has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MEM in lab experiments has several advantages. Its ability to act as a sulfonating agent allows for the modification of various compounds, providing a means for their separation and purification. Additionally, its unique properties, such as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to the use of MEM. Its mechanism of action is not fully understood, and its effects on certain biological systems may be unpredictable.
Orientations Futures
There are several future directions for research on MEM. One area of research could focus on the development of MEM derivatives with improved properties, such as increased solubility and reactivity. Additionally, further studies could be conducted to elucidate the mechanism of action of MEM and its effects on various biological systems. MEM could also be further explored as a potential therapeutic agent for various diseases, such as inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of MEM involves the reaction of 2-methoxyethanol with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with sodium hydroxide to form the sodium salt, which is further reacted with paraformaldehyde to yield MEM. This method of synthesis has been found to be efficient and relatively simple, making MEM easily accessible for researchers.
Applications De Recherche Scientifique
MEM has been extensively used in scientific research due to its ability to act as a sulfonating agent. It has been used to sulfonate various compounds, including carbohydrates, amino acids, and peptides. This allows for the modification of these compounds, making them more soluble and providing a means for their separation and purification. MEM has also been used in the synthesis of cyclic sulfite esters, which have been found to possess antiviral and antitumor properties.
Propriétés
Numéro CAS |
146922-46-5 |
|---|---|
Nom du produit |
(5-Methoxy-1,3-oxathiolan-2-yl)methanol |
Formule moléculaire |
C5H10O3S |
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
(5-methoxy-1,3-oxathiolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3 |
Clé InChI |
LHBJRSXVTINARH-UHFFFAOYSA-N |
SMILES |
COC1CSC(O1)CO |
SMILES canonique |
COC1CSC(O1)CO |
Synonymes |
1,3-Oxathiolane-2-methanol,5-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



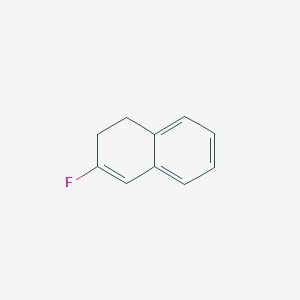
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
